REACTION_CXSMILES
|
[Al](OC(C)C)(OC(C)C)OC(C)C.[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH:16]=[O:17].ClC(Cl)(Cl)C(O)=O.C(O)(C)C>CC(C)=O.C1(C)C=CC=CC=1>[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH2:16][OH:17]
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
[Al](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
generated at the solution temperature of 80° to 92° C.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al](OC(C)C)(OC(C)C)OC(C)C.[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH:16]=[O:17].ClC(Cl)(Cl)C(O)=O.C(O)(C)C>CC(C)=O.C1(C)C=CC=CC=1>[CH3:14][C:15](=[CH:18][CH2:19][CH:20]1[CH2:24][CH:23]=[C:22]([CH3:25])[C:21]1([CH3:27])[CH3:26])[CH2:16][OH:17]
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
[Al](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC1C(C(=CC1)C)(C)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
generated at the solution temperature of 80° to 92° C.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)=CCC1C(C(=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |